molecular formula C19H17N5O2 B2703965 N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260988-60-0

N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2703965
CAS No.: 1260988-60-0
M. Wt: 347.378
InChI Key: GFWJJSUVRHWDKY-UHFFFAOYSA-N
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Description

“N-benzyl-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a compound that belongs to the class of triazoloquinoxaline derivatives . These compounds are known for their versatile biological activities .


Synthesis Analysis

The synthesis of triazoloquinoxaline derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are confirmed by different spectral data and elemental analyses .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by different spectral data and elemental analyses . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Synthesis and Biological Activity

  • Inotropic Activity : A study by Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, evaluating their positive inotropic activity on isolated rabbit heart preparations. N-(1-benzyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(4-benzylpiperazin-1-yl)acetamide was identified as the most potent compound, showcasing enhanced stroke volume compared to milrinone, a standard drug (Zhang et al., 2008).

  • Diversified Synthesis : An et al. (2017) demonstrated a diversified synthesis method for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives. This method employed a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, offering rapid access to complex fused tricyclic scaffolds from readily available materials (An et al., 2017).

  • Adenosine Receptor Antagonists : Sarges et al. (1990) prepared a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, demonstrating their potential as rapid-acting antidepressant agents through acute administration in rats. Many compounds in this series showed selective and avid binding to adenosine A1 and A2 receptors, suggesting their utility in developing novel antidepressant therapies (Sarges et al., 1990).

  • Anticonvulsant Agents : Alswah et al. (2013) synthesized novel quinoxaline derivatives and evaluated their anticonvulsant properties using the metrazol-induced convulsions model. Two compounds were identified with significant anticonvulsant activities, indicating their potential as new therapeutic agents (Alswah et al., 2013).

  • Anticancer Activity : A study by Reddy et al. (2015) focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. The study introduced a new series of urea derivatives, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Future Directions

Future research could focus on further exploring the synthesis, derivatization, and biological investigation of these compounds . The development of versatile and potentially eco-friendly synthetic protocols could also be a focus .

Properties

IUPAC Name

N-benzyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-21-22-18-19(26)23(15-9-5-6-10-16(15)24(13)18)12-17(25)20-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWJJSUVRHWDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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